(2R)-2-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-hydroxy-3-methylbutyrate is a hydroxy monocarboxylic acid anion resulting from the deprotonation of the carboxy group of (R)-2-hydroxy-3-methylbutyric acid. The major species at pH 7.3. It is a conjugate base of a (R)-2-hydroxy-3-methylbutyric acid. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyrate.
Scientific Research Applications
1. Wine Aroma and Quality
- Ethyl 2-hydroxy-3-methylbutanoate in Wine : A study found that ethyl 2-hydroxy-3-methylbutanoate, a compound related to (2R)-2-hydroxy-3-methylbutanoate, is present in various types of wines. Its concentrations were found to be considerably below the detection threshold, suggesting no significant direct effect on the fruity aroma of wine (Gammacurta et al., 2018).
2. Chemical Synthesis and Enzymatic Reactions
- Chemo-enzymatic Elaboration : Research describes an approach to synthesize a compound related to this compound, demonstrating the importance of this compound in the synthesis of complex molecules with potential applications in pharmaceuticals (Akeboshi et al., 1998).
3. Microbial Reduction in Biotechnology
- Microbial Reduction for Stereochemical Control : A study explored the microbial reduction of ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, highlighting the role of this compound in biotechnological applications for producing optically active compounds (Miya et al., 1996).
4. Natural Products and Phytochemistry
- Identification in Plant Substances : A new compound related to this compound was identified in Lantana camara, a plant species, demonstrating the compound's occurrence in natural products (Johns et al., 1983).
5. Organic Synthesis and Chemical Analysis
- Study of Biotransformation in Fungi : Research on the biotransformation of certain compounds by the fungus Mucor plumbeus provided insights into the chemical reactions involving this compound derivatives (Fraga et al., 2017).
Properties
Molecular Formula |
C5H9O3- |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1/t4-/m1/s1 |
InChI Key |
NGEWQZIDQIYUNV-SCSAIBSYSA-M |
Isomeric SMILES |
CC(C)[C@H](C(=O)[O-])O |
SMILES |
CC(C)C(C(=O)[O-])O |
Canonical SMILES |
CC(C)C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.